Foreword: The Criticality of Chiral Intermediates in Modern Pharmaceuticals
Foreword: The Criticality of Chiral Intermediates in Modern Pharmaceuticals
An In-Depth Technical Guide to the Structural Analysis of (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
In the landscape of pharmaceutical development, the stereochemical configuration of a molecule is not a trivial detail; it is often the very determinant of therapeutic efficacy and safety. The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the structural integrity of key chiral intermediates. (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide stands as a quintessential example of such a critical building block. As the direct precursor to Tamsulosin, an alpha-1 adrenoceptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia, the absolute stereochemistry and purity of this intermediate are paramount.[1][2][3] An impurity, particularly the unwanted (S)-enantiomer, can impact the final API's pharmacological profile and introduce regulatory hurdles.
This guide provides a comprehensive framework for the structural analysis of (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, multi-technique approach to confirm the identity, purity, and stereochemistry of this vital intermediate. We will move beyond rote procedural descriptions to explore the causal logic behind the selection of analytical techniques, the interpretation of complex data, and the establishment of a self-validating analytical workflow that ensures the highest degree of scientific integrity.
Physicochemical and Molecular Identity
A foundational step in any structural analysis is the confirmation of basic physicochemical properties against established references. These parameters serve as the first-pass identity check before more complex spectroscopic methods are employed. The subject of this guide is the specific (R)-enantiomer.
| Property | Value | Reference(s) |
| IUPAC Name | 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide | [4] |
| Synonyms | Tamsulosin Impurity B, (R)-Tamsulosin Amine | [4][5] |
| CAS Number | 112101-81-2 | [2][4][6] |
| Molecular Formula | C₁₀H₁₆N₂O₃S | [4][7] |
| Molecular Weight | 244.31 g/mol | [4][6][7] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 166-167 °C | [2] |
| Solubility | Soluble in Water and DMSO | [1] |
The Analytical Workflow: A Multi-Pronged Approach
A robust structural elucidation is never reliant on a single technique. It is a process of accumulating orthogonal, confirmatory data. Our workflow is designed to build a complete structural picture, from gross molecular formula to fine stereochemical detail.
Caption: A validated workflow for comprehensive structural analysis.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) is the definitive technique for determining molecular weight and, through tandem MS (MS/MS), for probing the molecule's fragmentation pattern, which provides a structural fingerprint.
Expected Fragmentation Pathways
As an aromatic sulfonamide, the molecule is expected to follow predictable fragmentation pathways under electrospray ionization (ESI) in positive mode.[8] The primary fragmentation events involve the cleavage of the sulfonamide group and the extrusion of sulfur dioxide (SO₂), a characteristic loss for this class of compounds.[8][9]
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
Predicted Mass Fragments
| m/z (Predicted) | Ion Formula | Description |
| 245.09 | [C₁₀H₁₇N₂O₃S]⁺ | Protonated molecular ion [M+H]⁺ |
| 228.07 | [C₁₀H₁₄O₃S]⁺ | Loss of ammonia (NH₃) from the primary amine |
| 181.12 | [C₁₀H₁₇N₂O]⁺ | Characteristic loss of SO₂ via rearrangement[8] |
| 150.09 | [C₉H₁₂NO]⁺ | Loss of the sulfonamide group (SO₂NH₂) followed by rearrangement |
| 120.08 | [C₈H₁₀N]⁺ | Subsequent loss of the methoxy group from the m/z 181 fragment |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL using a 50:50 acetonitrile:water mixture with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of MS/MS.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Full Scan (MS1): Scan from m/z 100-500 to confirm the presence and isotopic pattern of the [M+H]⁺ ion at m/z 245.0958 (exact mass).
-
Tandem MS (MS/MS): Isolate the precursor ion (m/z 245.1) and apply collision-induced dissociation (CID) with normalized collision energy of 20-40 eV.
-
Data Analysis: Verify the accurate mass of the parent ion to be within 5 ppm of the theoretical value. Correlate the observed fragment ions with the predicted fragmentation pattern. The presence of the m/z 181.12 ion (loss of 64 Da) is a key diagnostic marker.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is unparalleled in its ability to map the precise connectivity of atoms. Both ¹H and ¹³C NMR are required to confirm the carbon skeleton and the environment of each proton.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
-
δ ~7.5-7.2 (m, 2H): Aromatic protons ortho and para to the sulfonamide group.
-
δ ~7.0 (d, 1H): Aromatic proton ortho to the methoxy group.
-
δ ~6.8 (br s, 2H): Protons of the sulfonamide group (-SO₂NH₂).
-
δ ~3.9 (s, 3H): Methoxy group protons (-OCH₃).
-
δ ~3.5-3.2 (m, 1H): Chiral proton (-CH(NH₂)-).
-
δ ~2.8-2.6 (m, 2H): Methylene protons (-CH₂-).
-
δ ~1.8 (br s, 2H): Protons of the primary amine (-NH₂).
-
δ ~1.1 (d, 3H): Methyl group protons (-CH₃).
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
-
10 unique signals are expected.
-
δ ~155-150: Aromatic carbon attached to the methoxy group.
-
δ ~140-120: Remaining four aromatic carbons.
-
δ ~56: Methoxy carbon.
-
δ ~50: Chiral carbon (CH).
-
δ ~42: Methylene carbon (CH₂).
-
δ ~20: Methyl carbon (CH₃).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or MeOD.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure integration is accurate to confirm proton counts for each signal.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR (Optional but Recommended): A COSY experiment will confirm ¹H-¹H couplings (e.g., between the CH, CH₂, and CH₃ of the propyl chain). An HSQC experiment will correlate each proton to its directly attached carbon, confirming assignments.
-
Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the predicted values. Confirm all expected correlations in 2D spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR provides a rapid confirmation of the key functional groups present in the molecule.
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400-3200 | -NH₂ (Amine & Sulfonamide) | N-H Stretch (doublet for primary amine) |
| 3050-3000 | Aromatic C-H | C-H Stretch |
| 2980-2850 | Aliphatic C-H | C-H Stretch |
| ~1600, ~1480 | Aromatic Ring | C=C Stretch |
| ~1330 & ~1150 | Sulfonamide (-SO₂N) | Asymmetric & Symmetric S=O Stretch |
| ~1250 | Aryl Ether (-O-CH₃) | C-O Stretch |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the powder directly on the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.
-
Data Analysis: Correlate the major absorption bands with the expected vibrations for the molecule's functional groups. The strong S=O stretches are particularly diagnostic for the sulfonamide group.
Chromatographic Analysis: The Definitive Test for Chiral Purity
For a chiral intermediate, confirming the enantiomeric purity is the most critical analytical test. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the industry-standard method.
The Causality of Chiral Separation
The goal is to separate the (R)-enantiomer from its mirror image, the (S)-enantiomer. This is achieved by creating a transient diastereomeric interaction between the analyte and a chiral stationary phase. For this molecule, a chiral crown ether-based column is highly effective. The crown ether's cavity can preferentially include the protonated primary amine of one enantiomer over the other, leading to differential retention times.
Experimental Protocol: Chiral HPLC
-
Instrumentation: An HPLC system with a UV detector.
-
Column: Chiralpak CR(+) or a similar crown ether-based chiral column.
-
Mobile Phase: An acidic aqueous buffer, such as perchloric acid at pH 1.0-2.0, is typically used to ensure the primary amine is protonated.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 226 nm or 275 nm.[10]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
System Suitability: Inject a 1:1 racemic mixture of the (R)- and (S)-enantiomers to confirm baseline separation and determine the retention times for each.
-
Analysis: Inject the sample and integrate the peak areas for both enantiomers.
-
Calculation:
-
Enantiomeric Purity (%) = [Area(R) / (Area(R) + Area(S))] x 100
-
The specification for the undesired (S)-isomer is often very low, for instance, not more than 0.3%.
-
Conclusion
The structural analysis of (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a systematic process that builds a case for the molecule's identity and purity through orthogonal techniques. High-resolution mass spectrometry confirms the elemental formula and provides a fragmentation fingerprint. NMR spectroscopy maps the atomic connectivity, while FTIR verifies the presence of key functional groups. Finally, and most critically, chiral HPLC provides the definitive measure of enantiomeric purity. By following this multi-faceted and self-validating workflow, researchers and developers can ensure the quality and integrity of this vital pharmaceutical intermediate, safeguarding the efficacy and safety of the final Tamsulosin API.
References
-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemistry Behind Tamsulosin: Understanding Its Key Precursor. Available at: [Link]
-
PubChem. (n.d.). 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
- Patel, R. et al. (2011). Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 926-934.
- EGIS Gyógyszergyár. (2004). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. Google Patents.
-
Amzeal Research. (n.d.). R-5-(2-Aminopropyl)-2-Methoxybenzenesulfonamide. Available at: [Link]
- Zentiva A.S. (2005). A method of preparation of (r)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide. Google Patents.
-
Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Tamsulosin hydrochloride. Available at: [Link]
-
Al-Shdefat, W. T. et al. (2020). DETERMINATION OF ACTIVE INGREDIENT IN TAMSULOSIN DRUG BY USING HPLC. ResearchGate. Available at: [Link]
-
Wang, C., & Hsieh, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(6), 754–762. Available at: [Link]
- Surendra, V. et al. (2018). DEVELOPMENT AND IN VITRO CHARACTERIZATION OF TAMSULOSIN HYDROCHLORIDE PELLETS USED FOR BENIGN PROSTATIC HYPERPLASIA. International Journal of Research in Pharmaceutical and Chemical Sciences.
- Sun Pharma Advanced Research Company Ltd. (2005). Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide. Google Patents.
-
PubChem. (n.d.). Tamsulosin. National Center for Biotechnology Information. Available at: [Link]
-
de Souza, M. V. N. et al. (2018). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide | 112101-81-2 [chemicalbook.com]
- 3. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C10H16N2O3S | CID 10060387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5[(R)-(2-Aminopropyl)]-2-methoxybenzenesulfonamide Hydrochloride [lgcstandards.com]
- 6. 5-[(2R)-2-Aminopropyl]-2-methoxybenzenesulfonamide - [sigmaaldrich.com]
- 7. biosynth.com [biosynth.com]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
